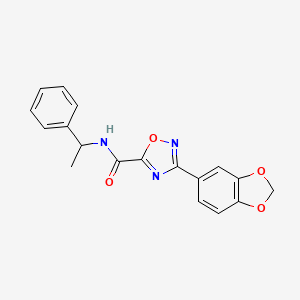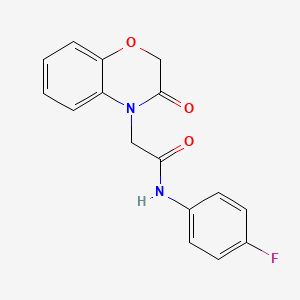![molecular formula C17H17F3N2O3S B11066437 N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide](/img/structure/B11066437.png)
N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide: is a complex organic compound that features a trifluoromethyl group, an anilino group, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide typically involves multiple steps:
Formation of the Anilino Intermediate: The starting material, 3-(Trifluoromethyl)aniline, is reacted with a suitable acylating agent to form the anilino intermediate.
Coupling Reaction: The anilino intermediate is then coupled with 4-bromophenylmethanesulfonamide under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the anilino group.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include alcohols and amines.
Substitution: Products include substituted anilines and sulfonamides.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Materials Science: It can be incorporated into polymers to modify their properties.
Biology
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural features, the compound is a candidate for drug development, particularly in the field of anti-inflammatory and anticancer agents.
Industry
Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The anilino group can form hydrogen bonds with target proteins, while the methanesulfonamide group can interact with active sites of enzymes, inhibiting their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Nitro-3-(trifluoromethyl)aniline
- N-[4-methyl-3-({[3-(trifluoromethyl)anilino]carbothioyl}amino)phenyl]methanesulfonamide
Uniqueness
N-(4-{3-[3-(Trifluoromethyl)anilino]propanoyl}phenyl)methanesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the methanesulfonamide group provides additional sites for interaction with biological targets.
Properties
Molecular Formula |
C17H17F3N2O3S |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
N-[4-[3-[3-(trifluoromethyl)anilino]propanoyl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C17H17F3N2O3S/c1-26(24,25)22-14-7-5-12(6-8-14)16(23)9-10-21-15-4-2-3-13(11-15)17(18,19)20/h2-8,11,21-22H,9-10H2,1H3 |
InChI Key |
IAEJFJWJVYLYCO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C(=O)CCNC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(3-fluorobenzyl)-1-(4-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11066365.png)

![3-nitro-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11066374.png)
![4,5-Dichloro-2-[(3-fluoro-2-methylphenyl)carbamoyl]benzoic acid](/img/structure/B11066376.png)
![Ethyl 2-({[4-methyl-2-(methylsulfanyl)-3-oxo-3,4-dihydroquinoxalin-6-yl]sulfonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11066377.png)

![2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B11066397.png)
![6-(2-oxo-2-phenylethyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B11066400.png)
![3-(14,14-dimethyl-13-oxa-10-thia-3,5,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)propanoic acid](/img/structure/B11066402.png)


![N-(3,5-dimethylphenyl)-2-[(4-oxo-1,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B11066416.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]-4-oxobutanoic acid](/img/structure/B11066423.png)
![2-Methyl-3-{[(3-methylquinoxalin-2-yl)methyl]sulfanyl}quinoxaline](/img/structure/B11066431.png)
